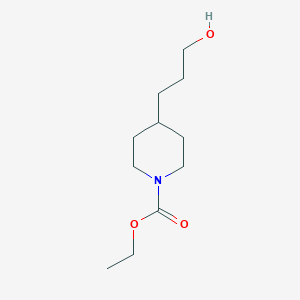

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Descripción general

Descripción

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxypropyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled conditions and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is not fully understood. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The hydroxypropyl group may enhance its binding affinity and specificity towards certain biological targets, potentially influencing its pharmacological effects .

Comparación Con Compuestos Similares

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

Ethyl piperidine-3-carboxylate: Similar structure but lacks the hydroxypropyl group, which may result in different biological activities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a hydroxypropyl substituent. The synthesis typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base like triethylamine, allowing for the formation of the desired ester.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, particularly in the fields of cancer therapy and neuropharmacology. Its structural features suggest potential interactions with multiple biological targets.

Anticancer Properties

Research has shown that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of piperidine have been evaluated for their ability to induce apoptosis in cancer cells. In one study, certain piperidine derivatives demonstrated improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | FaDu hypopharyngeal tumor cells |

| Piperidine derivative A | 2.5 | MCF-7 breast cancer cells |

| Piperidine derivative B | 1.8 | HeLa cervical cancer cells |

Neuropharmacological Activity

This compound has also been studied for its neuropharmacological effects. Compounds with similar structures have been investigated for their interaction with dopamine receptors, particularly D2 and D3 receptors. These interactions are crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Table 2: Binding Affinities to Dopamine Receptors

| Compound Name | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Cariprazine derivative | 0.9 | 0.73 |

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of various piperidine derivatives, this compound was included as part of a larger compound library. The study aimed to assess its effectiveness against FaDu hypopharyngeal tumor cells. Preliminary results indicated that this compound induced significant cell death at concentrations lower than those required for traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound analogues. The study assessed their binding affinities to dopamine receptors in transfected HEK293 cells. Results showed promising selectivity towards D3 receptors, indicating potential applications in treating dopamine-related disorders .

Propiedades

IUPAC Name |

ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-5-10(6-8-12)4-3-9-13/h10,13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNSVTKRYJNZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.